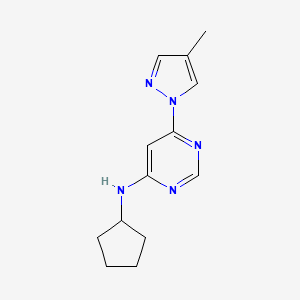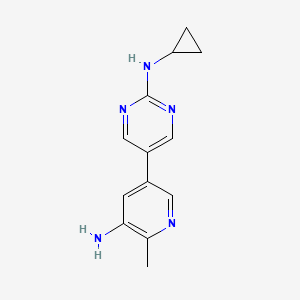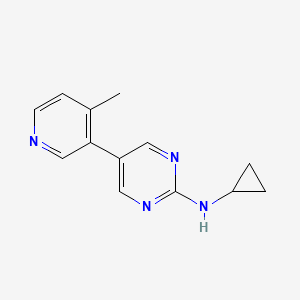
N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” is a compound that contains a pyrazole and a pyrimidine ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyrimidine ring. The pyrazole ring would have a methyl group attached, and the pyrimidine ring would have an amine group and a cyclopentyl group attached .Chemical Reactions Analysis
Pyrazole and pyrimidine compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry , and they can also undergo various organic reactions to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, pyrazole and pyrimidine compounds are stable and have moderate to high melting points .Aplicaciones Científicas De Investigación
N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is used in various scientific research applications, including as a ligand for G-protein coupled receptors, as a tool for studying the mechanism of action of drugs, and as a tool for studying the biochemical and physiological effects of drugs. This compound has also been used to study the binding of drugs to their target receptors, as well as to study the pharmacokinetics of drugs. This compound has also been used in the synthesis of other compounds, such as this compound hydrochloride (this compound-HCl).
Mecanismo De Acción
Target of Action
The primary target of N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle. By inhibiting CDK2, the compound prevents these transitions, thereby halting cell cycle progression and leading to cell cycle arrest .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine in laboratory experiments is that it is a relatively inexpensive compound that is easy to synthesize and is stable in a wide range of pH values. This compound is also relatively non-toxic and has been shown to have minimal side effects. However, this compound is not as potent as some other compounds, and its effects may be limited in certain experiments.
Direcciones Futuras
Future research into N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine could focus on further exploring its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential of this compound as a therapeutic agent, as well as to develop new synthetic methods for the production of this compound. Additionally, further research could be done to explore the potential of this compound as a tool for studying the pharmacokinetics of drugs. Finally, further research could be done to explore the potential of this compound as a tool for studying the binding of drugs to their target receptors.
Métodos De Síntesis
N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is typically synthesized through a three-step process that involves the formation of a pyrimidine ring, followed by the synthesis of the cyclopentyl group, and finally the introduction of the pyrazole moiety. The first step involves the reaction of ethyl cyanoacetate and aniline, which forms an amide bond and creates a pyrimidine ring. The second step involves the reaction of the pyrimidine intermediate with ethyl cyanoacetate and cyclopentyl bromide to form the cyclopentyl group. The third step involves the reaction of the cyclopentyl intermediate and 4-methyl-1H-pyrazole-1-yl chloride to form the final this compound product.
Propiedades
IUPAC Name |
N-cyclopentyl-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-10-7-16-18(8-10)13-6-12(14-9-15-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXKMHZRKOKNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441417.png)
![3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441439.png)


![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441462.png)
![4-({4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441470.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6441471.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441472.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B6441475.png)
![4,5-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441478.png)
![4,5-dimethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441479.png)
![N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide](/img/structure/B6441483.png)
![4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441491.png)
![4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441497.png)
